molecular formula C9H7NO B3124111 3-(Furan-2-yl)pyridine CAS No. 31557-62-7

3-(Furan-2-yl)pyridine

Cat. No. B3124111
CAS RN: 31557-62-7
M. Wt: 145.16 g/mol
InChI Key: LBMOJGOXBWNXHS-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)pyridine is a chemical compound with the linear formula C12H9NO2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of compounds similar to 3-(Furan-2-yl)pyridine involves various methods. For instance, the Paal-Knorr Furan Synthesis is a common method used for the synthesis of furans . Another method involves the oxidation of alkyl enol ethers to enals using a palladium catalyst . The Suzuki coupling conditions have also been employed for the preparation of nicotinonitriles .


Molecular Structure Analysis

The molecular structure of 3-(Furan-2-yl)pyridine is characterized by a linear formula of C12H9NO2 . Computational assessments provide insights into the electronic structure and chemical reactivity of similar compounds .


Chemical Reactions Analysis

Furan platform chemicals, including 3-(Furan-2-yl)pyridine, have been used in a variety of reactions. For example, they have been used in the manufacture of bio-based materials . They have also been used in the synthesis of chiral furans .

Scientific Research Applications

  • Synthesis and Reactivity in Organic Chemistry : 3-(Furan-2-yl)pyridine and its derivatives have been studied for their reactivity in organic synthesis. For example, El’chaninov et al. (2014) explored the synthesis of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine, demonstrating its potential for various electrophilic substitutions and reactions (El’chaninov, Achkasova, & El’chaninov, 2014).

  • Potential in Anti-Inflammatory Agents : Some derivatives of 3-(Furan-2-yl)pyridine, such as 1-furan-2-yl-3-pyridin-2-yl-propenone, have been characterized for their anti-inflammatory activity. Lee et al. (2006) and Hwang et al. (2008) have highlighted the role of these compounds in inhibiting nitric oxide production and tumor necrosis factor-alpha, suggesting their potential as anti-inflammatory agents (Lee, Jeon, Basnet, Jeong, Lee, & Jeong, 2006); (Hwang, Han, Choi, Kim, Lee, Jeong, & Lee, 2008).

  • DNA Interaction and Anticancer Activity : The compound 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one has been studied for its interaction with DNA and its anticancer properties. Jeon et al. (2017) found that this derivative is a DNA intercalative human topoisomerase IIα catalytic inhibitor, displaying caspase 3-independent anticancer activity, which is significant for cancer treatment research (Jeon, Park, Kadayat, Shrestha, Lee, & Kwon, 2017).

  • Optoelectronic Properties and Electrochemistry : The furan and pyridinechalcogenodiazole-based π-conjugated systems have been investigated for their optoelectronic properties. Liu et al. (2016) explored the synthesis of novel monomers and polymers derived from furan and pyridinechalcogenodiazole, examining their electrochemical behaviors and electrochromic performance, which is relevant for material science and electronics (Liu, Zhen, Ming, Lin, Gu, Zhao, Li, Lu, & Xu, 2016).

Safety and Hazards

The safety data sheet for pyridine, a similar compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Future research could focus on the development of novel heterocyclic compounds with potential biological activities . For instance, the synthesis of novel 2-(Pyridin-2-yl) pyrimidine derivatives and their anti-fibrosis activity has been explored .

properties

IUPAC Name

3-(furan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMOJGOXBWNXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456480
Record name Pyridine, 3-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)pyridine

CAS RN

31557-62-7
Record name Pyridine, 3-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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